N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide
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Overview
Description
“N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a sulfonyl group attached to a phenyl ring, and an oxirane ring attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. The piperidine ring provides a basic nitrogen atom, the sulfonyl group is a good leaving group, the phenyl ring provides aromaticity, and the oxirane ring is a three-membered ring with strain, which makes it reactive. The carboxamide group can participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The oxirane ring, due to its strain, would be expected to be quite reactive and could undergo ring-opening reactions. The sulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the basic nitrogen in the piperidine ring could make the compound soluble in polar solvents .Properties
IUPAC Name |
N-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-3-2-8-18(10-12)23(20,21)14-6-4-13(5-7-14)9-17-16(19)15-11-22-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNMUJBRNMUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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